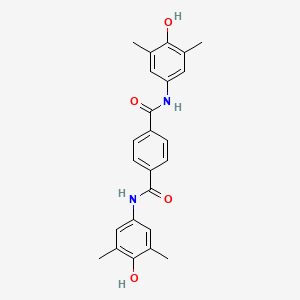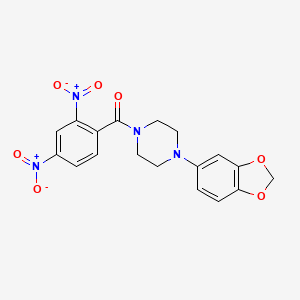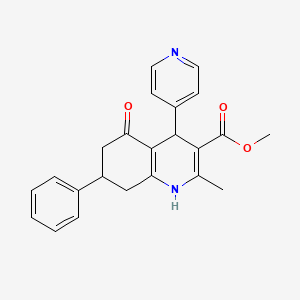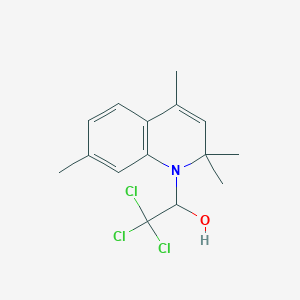
N,N'-bis(4-hydroxy-3,5-dimethylphenyl)terephthalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N'-bis(4-hydroxy-3,5-dimethylphenyl)terephthalamide, also known as BHDT, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. BHDT is a terephthalic acid derivative that has two 4-hydroxy-3,5-dimethylphenyl groups attached to the nitrogen atoms.
Wirkmechanismus
The mechanism of action of N,N'-bis(4-hydroxy-3,5-dimethylphenyl)terephthalamide is not fully understood, but it has been shown to inhibit the activity of proteasomes, which are responsible for the degradation of proteins. N,N'-bis(4-hydroxy-3,5-dimethylphenyl)terephthalamide binds to the active site of the proteasome, inhibiting its activity and leading to the accumulation of misfolded and damaged proteins in the cell. This accumulation of proteins eventually leads to apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
N,N'-bis(4-hydroxy-3,5-dimethylphenyl)terephthalamide has been shown to have both biochemical and physiological effects. In terms of biochemical effects, N,N'-bis(4-hydroxy-3,5-dimethylphenyl)terephthalamide has been shown to inhibit the activity of proteasomes, leading to the accumulation of misfolded and damaged proteins in the cell. This accumulation of proteins eventually leads to apoptosis (programmed cell death) in cancer cells.
In terms of physiological effects, N,N'-bis(4-hydroxy-3,5-dimethylphenyl)terephthalamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. N,N'-bis(4-hydroxy-3,5-dimethylphenyl)terephthalamide has also been shown to have low toxicity in normal cells, making it a promising candidate for cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
N,N'-bis(4-hydroxy-3,5-dimethylphenyl)terephthalamide has several advantages and limitations for lab experiments. One advantage is that N,N'-bis(4-hydroxy-3,5-dimethylphenyl)terephthalamide is a relatively stable compound that can be easily synthesized and purified. Another advantage is that N,N'-bis(4-hydroxy-3,5-dimethylphenyl)terephthalamide has shown excellent catalytic activity and selectivity in various reactions, making it a potential candidate for industrial applications.
One limitation of N,N'-bis(4-hydroxy-3,5-dimethylphenyl)terephthalamide is that its mechanism of action is not fully understood, which makes it difficult to optimize its use as an anticancer agent. Another limitation is that N,N'-bis(4-hydroxy-3,5-dimethylphenyl)terephthalamide is a relatively new compound, and more research is needed to fully understand its potential applications in various fields.
Zukünftige Richtungen
There are several future directions for research on N,N'-bis(4-hydroxy-3,5-dimethylphenyl)terephthalamide. One direction is to further investigate its potential as an anticancer agent and optimize its use for cancer therapy. Another direction is to explore its potential as a building block for the synthesis of MOFs with novel properties and applications. Additionally, further research is needed to fully understand the mechanism of action of N,N'-bis(4-hydroxy-3,5-dimethylphenyl)terephthalamide and its potential applications in catalysis and other fields.
Synthesemethoden
The synthesis of N,N'-bis(4-hydroxy-3,5-dimethylphenyl)terephthalamide involves the reaction of terephthalic acid with 4-hydroxy-3,5-dimethylphenylamine in the presence of a dehydrating agent such as thionyl chloride. The reaction results in the formation of N,N'-bis(4-hydroxy-3,5-dimethylphenyl)terephthalamide as a white crystalline solid with a high melting point of 310°C. The purity of N,N'-bis(4-hydroxy-3,5-dimethylphenyl)terephthalamide can be improved by recrystallization from an appropriate solvent.
Wissenschaftliche Forschungsanwendungen
N,N'-bis(4-hydroxy-3,5-dimethylphenyl)terephthalamide has been extensively studied for its potential applications in various fields such as material science, catalysis, and biomedical research. In material science, N,N'-bis(4-hydroxy-3,5-dimethylphenyl)terephthalamide has been used as a building block for the synthesis of metal-organic frameworks (MOFs) due to its ability to coordinate with metal ions. N,N'-bis(4-hydroxy-3,5-dimethylphenyl)terephthalamide-based MOFs have shown promising applications in gas storage, separation, and catalysis.
In catalysis, N,N'-bis(4-hydroxy-3,5-dimethylphenyl)terephthalamide has been used as a ligand for the synthesis of various metal complexes that exhibit catalytic activity in various reactions such as olefin polymerization, cross-coupling reactions, and oxidation reactions. N,N'-bis(4-hydroxy-3,5-dimethylphenyl)terephthalamide-based metal complexes have shown excellent catalytic activity and selectivity, making them potential candidates for industrial applications.
In biomedical research, N,N'-bis(4-hydroxy-3,5-dimethylphenyl)terephthalamide has been studied for its potential as an anticancer agent. N,N'-bis(4-hydroxy-3,5-dimethylphenyl)terephthalamide has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting the activity of proteasomes, which are responsible for the degradation of proteins. N,N'-bis(4-hydroxy-3,5-dimethylphenyl)terephthalamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy.
Eigenschaften
IUPAC Name |
1-N,4-N-bis(4-hydroxy-3,5-dimethylphenyl)benzene-1,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O4/c1-13-9-19(10-14(2)21(13)27)25-23(29)17-5-7-18(8-6-17)24(30)26-20-11-15(3)22(28)16(4)12-20/h5-12,27-28H,1-4H3,(H,25,29)(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSLGOPWYWBWHIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)NC(=O)C2=CC=C(C=C2)C(=O)NC3=CC(=C(C(=C3)C)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-N,4-N-bis(4-hydroxy-3,5-dimethylphenyl)benzene-1,4-dicarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-dibenzo[b,d]furan-3-yl-2-biphenylcarboxamide](/img/structure/B5152537.png)
![2-{[4-benzyl-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-ethylphenyl)acetamide](/img/structure/B5152543.png)
![methyl [2-imino-3-(4-methylbenzyl)-2,3-dihydro-1H-benzimidazol-1-yl]acetate hydrochloride](/img/structure/B5152549.png)

![ethyl 1-({1-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazol-4-yl}carbonyl)-4-piperidinecarboxylate](/img/structure/B5152569.png)
![3-[(2-chlorobenzyl)oxy]-N-(4-methoxyphenyl)benzamide](/img/structure/B5152576.png)
![1-benzyl-N-[2-(3-chlorophenyl)ethyl]-4-piperidinamine](/img/structure/B5152584.png)

![5-{4-[3-(2,6-dimethylphenoxy)propoxy]-3-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5152594.png)

![4-[(4-methyl-1-piperazinyl)methyl]quinoline](/img/structure/B5152619.png)
![2-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-yl)-N-[2-(2-oxo-1-piperidinyl)ethyl]acetamide](/img/structure/B5152622.png)
![N-(2,5-dichlorophenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5152623.png)
![1,8-dimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine oxalate](/img/structure/B5152639.png)